molecular formula C14H19NO4S B100186 CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER CAS No. 17959-12-5

CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER

Cat. No. B100186
CAS RN: 17959-12-5
M. Wt: 297.37 g/mol
InChI Key: LALUBJKCIPVVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, methyl ((methylthio)acetyl)-, o-isopropoxyphenyl ester, also known as methyl isopropoxyphenyl carbamate, is a chemical compound that has been widely used in the field of scientific research. This compound is known for its unique properties that make it an important tool for various laboratory experiments.

Mechanism Of Action

Methyl isopropoxyphenyl carbamate acts as a carbamate pesticide and is known to inhibit the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle spasms, convulsions, and respiratory failure.

Biochemical And Physiological Effects

Methyl isopropoxyphenyl carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause a range of symptoms including muscle spasms, convulsions, and respiratory failure. This compound has also been shown to have an effect on the activity of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics.

Advantages And Limitations For Lab Experiments

Methyl isopropoxyphenyl carbamate is an important tool for various laboratory experiments due to its unique properties. This compound is often used as a model substrate for studying the activity of enzymes such as carboxylesterases and cholinesterases. It has also been used as a substrate for the analysis of acetylcholinesterase inhibitors. However, it is important to note that this compound is a carbamate pesticide and can be toxic to humans and animals if not handled properly.

Future Directions

There are several future directions for research involving CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate. One area of interest is the development of new inhibitors of acetylcholinesterase and carboxylesterases. Another area of interest is the study of the biochemical and physiological effects of this compound on various organisms, including humans and animals. Finally, there is a need for further research into the toxicological effects of this compound and its potential use as a pesticide.

Synthesis Methods

The synthesis of CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate involves the reaction of o-isopropoxyphenol with CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isocyanate in the presence of a base catalyst. This reaction results in the formation of CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate, which can be purified by recrystallization.

Scientific Research Applications

Methyl isopropoxyphenyl carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. This compound is often used as a model substrate for studying the activity of enzymes such as carboxylesterases and cholinesterases. It has also been used as a substrate for the analysis of acetylcholinesterase inhibitors.

properties

CAS RN

17959-12-5

Product Name

CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate

InChI

InChI=1S/C14H19NO4S/c1-10(2)18-11-7-5-6-8-12(11)19-14(17)15(3)13(16)9-20-4/h5-8,10H,9H2,1-4H3

InChI Key

LALUBJKCIPVVIA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC

Other CAS RN

17959-12-5

Origin of Product

United States

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